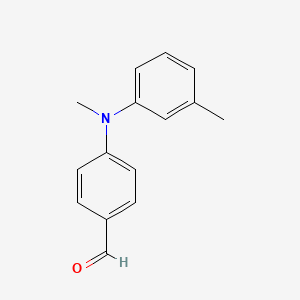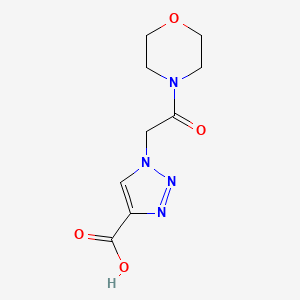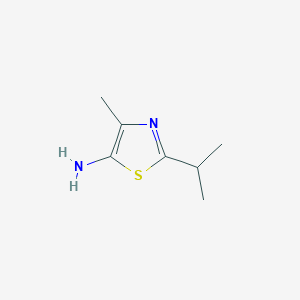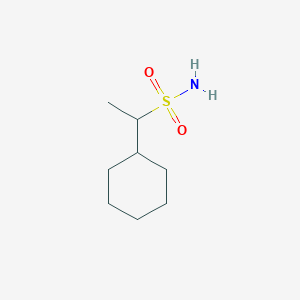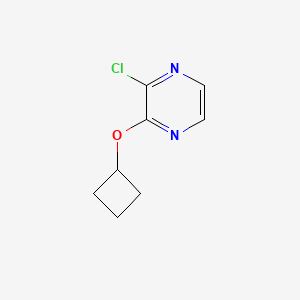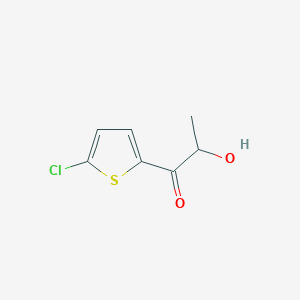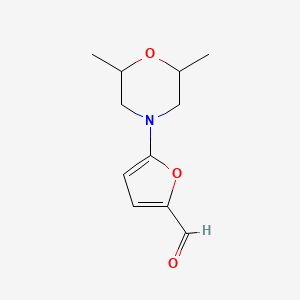![molecular formula C11H13N3O B1428116 [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1251237-12-3](/img/structure/B1428116.png)
[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Übersicht
Beschreibung
1-(2,3-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol, also known as DMPT, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of benzotriazole, a heterocyclic aromatic compound, and is used as a ligand for metal complexes, as a building block for organic synthesis, and as a reagent in various biochemical and physiological applications. DMPT has an important role in the field of chemical synthesis, as it can be used to prepare a variety of compounds, including those with biological activity.
Wissenschaftliche Forschungsanwendungen
Triazole Derivatives in Drug Development
Triazoles, including structures like [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol, have been extensively studied for their potential in drug development due to their diverse biological activities. Research has focused on developing new synthesis methods and evaluating triazoles for various therapeutic applications, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These compounds have shown promise in addressing a range of diseases, from neglected tropical diseases to cancer and viral infections. The ongoing development of triazole derivatives highlights their significance in creating new pharmaceuticals, with an emphasis on green chemistry approaches for sustainability (Ferreira et al., 2013).
Methanol to Dimethyl Ether Conversion
The conversion of methanol to dimethyl ether (DME), a clean fuel and valuable chemical, has been the focus of research exploring efficient catalysts and processes. This work involves investigating various catalysts, including zeolites and metal oxides, for their effectiveness in methanol dehydration. Understanding the catalyst properties and optimizing the reaction conditions are crucial for developing more sustainable and efficient processes for producing DME from methanol (Bateni & Able, 2018).
Synthetic Routes for Triazole Compounds
The synthesis of 1,2,3-triazole compounds, including those with specific substitutions such as [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol, has garnered attention for their wide-ranging applications in pharmaceuticals, materials science, and organic synthesis. Techniques like copper-catalyzed azide-alkyne cycloaddition have revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, enabling high selectivity and efficiency. These synthetic routes open up possibilities for creating novel compounds with significant biological and chemical properties (Kaushik et al., 2019).
Methanol Chemistry in Catalyst Development
The catalytic conversion of methanol into valuable chemicals and fuels is a key area of research, focusing on identifying efficient catalysts and reaction mechanisms. Yttria-stabilized zirconia (YSZ) has been explored for its potential in enhancing the production of chemicals from methanol and other C1 molecules. The research aims to overcome challenges in methanol conversion processes, such as low yields and selectivity, by utilizing advanced catalysts and understanding the underlying reaction mechanisms (Indarto et al., 2008).
Eigenschaften
IUPAC Name |
[1-(2,3-dimethylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-4-3-5-11(9(8)2)14-6-10(7-15)12-13-14/h3-6,15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHCMYYNXZBWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=C(N=N2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




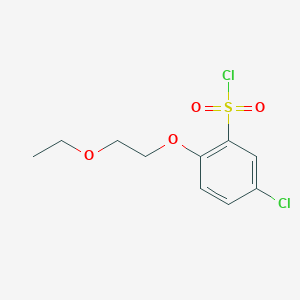

![{[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1428041.png)

